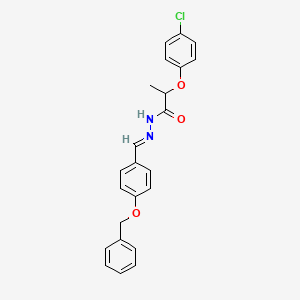
5-Cyclohexyl-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclohexyl-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the triazole ring with a cyclohexyl halide under basic conditions.
Schiff Base Formation: The final step involves the condensation of the triazole derivative with 3-phenoxybenzaldehyde in the presence of an acid catalyst to form the Schiff base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
反応の種類
酸化: 化合物中のチオール基は、酸化されてジスルフィドまたはスルホン酸を形成できます。
還元: シッフ塩基は、水素化ホウ素ナトリウムなどの還元剤を使用して、対応するアミンに還元できます。
置換: 適切な条件下で、フェノキシ基は他の求核剤で置換できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: アミン、チオール、アルコキシドなどの求核剤。
主要な生成物
酸化: ジスルフィド、スルホン酸。
還元: アミン。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
化学
触媒作用: トリアゾール誘導体は、配位化学および触媒作用においてしばしばリガンドとして使用されます。
材料科学: これらの化合物は、ポリマーやその他の先端材料の合成に使用できます。
生物学
抗菌剤: トリアゾール誘導体は、抗菌作用で知られており、感染症の治療における潜在的な用途について研究されています。
酵素阻害剤: これらの化合物は、さまざまな酵素の阻害剤として作用することができ、薬物開発の潜在的な候補になります。
医学
抗がん剤: 一部のトリアゾール誘導体は、細胞増殖を阻害する能力により、抗がん剤として有望であることが示されています。
抗真菌剤: トリアゾール化合物は、臨床設定で抗真菌剤として広く使用されています。
産業
農業: これらの化合物は、殺菌剤や除草剤として使用できます。
医薬品: さまざまな医薬品の合成に使用されます。
科学的研究の応用
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for their potential use in treating infections.
Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them potential candidates for drug development.
Medicine
Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents due to their ability to inhibit cell proliferation.
Antifungal Agents: Triazole compounds are widely used as antifungal agents in clinical settings.
Industry
Agriculture: These compounds can be used as fungicides and herbicides.
Pharmaceuticals: They are used in the synthesis of various pharmaceutical agents.
作用機序
5-シクロヘキシル-4-((3-フェノキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があります。トリアゾール環は、金属イオンと配位することができ、金属酵素の活性を影響を与えます。シッフ塩基部分は、生体分子中の求核部位と相互作用することができ、酵素活性の阻害や細胞過程の破壊につながります。
類似化合物との比較
類似化合物
1,2,4-トリアゾール: 追加の置換基のない基本的なトリアゾール構造。
5-フェニル-1,2,4-トリアゾール-3-チオール: シクロヘキシル基の代わりにフェニル基を持つ類似の構造。
4-アミノ-5-メルカプト-1,2,4-トリアゾール: アミノ基とメルカプト基が含まれています。
独自性
5-シクロヘキシル-4-((3-フェノキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、シクロヘキシル基とフェノキシベンジリデン部分の両方を有しているため、他のトリアゾール誘導体と比較して、異なる生物学的活性と化学反応性を示す可能性があります。
特性
分子式 |
C21H22N4OS |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
3-cyclohexyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H22N4OS/c27-21-24-23-20(17-9-3-1-4-10-17)25(21)22-15-16-8-7-13-19(14-16)26-18-11-5-2-6-12-18/h2,5-8,11-15,17H,1,3-4,9-10H2,(H,24,27)/b22-15+ |
InChIキー |
WFIRVKGWCKVHRG-PXLXIMEGSA-N |
異性体SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
正規SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11979371.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11979382.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979390.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11979396.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11979397.png)


![[(4-Tert-butylcyclohexylidene)amino]urea](/img/structure/B11979411.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11979422.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11979433.png)
![N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11979441.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11979446.png)
